Magnesium trifluoromethanesulfonate

Catalog No.
S714746
CAS No.
60871-83-2
M.F
C2F6MgO6S2
M. Wt
322.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Magnesium trifluoromethanesulfonate

CAS Number

60871-83-2

Product Name

Magnesium trifluoromethanesulfonate

IUPAC Name

magnesium;trifluoromethanesulfonate

Molecular Formula

C2F6MgO6S2

Molecular Weight

322.4 g/mol

InChI

InChI=1S/2CHF3O3S.Mg/c2*2-1(3,4)8(5,6)7;/h2*(H,5,6,7);/q;;+2/p-2

InChI Key

BZQRBEVTLZHKEA-UHFFFAOYSA-L

SMILES

C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Mg+2]

Canonical SMILES

C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Mg+2]

Lewis Acid Catalyst:

Magnesium trifluoromethanesulfonate, also known as magnesium triflate, finds application in scientific research as a Lewis acid catalyst. Lewis acids are electron-pair acceptors, meaning they can form a temporary bond with electron-rich molecules. This ability makes them valuable tools in various organic reactions, such as:

  • Friedel-Crafts reactions: These reactions involve the attachment of an alkyl or acyl group to an aromatic ring. Magnesium triflate can be used as a catalyst in Friedel-Crafts alkylation and acylation reactions, promoting the formation of the desired product.
  • Aldol condensations: These reactions involve the condensation of two carbonyl compounds to form a β-hydroxycarbonyl compound. Magnesium triflate can act as a catalyst in aldol condensations, facilitating the formation of the carbon-carbon bond between the two carbonyl groups.

Advantages of Magnesium Triflate:

Compared to other Lewis acid catalysts, magnesium triflate offers several advantages:

  • Strong Lewis acidity: The trifluoromethanesulfonate (triflate) group is a strong electron-withdrawing group, which enhances the Lewis acidity of the magnesium cation. This strong Lewis acidity allows magnesium triflate to effectively activate various substrates in organic reactions.
  • Tolerance for water and protic solvents: Unlike some Lewis acid catalysts, which are sensitive to moisture and protic solvents (e.g., water, alcohols), magnesium triflate exhibits good tolerance towards these conditions. This property allows for its use in reactions involving water or protic solvents without compromising its catalytic activity.

Other Applications:

Beyond its role as a Lewis acid catalyst, magnesium triflate finds applications in other areas of scientific research, including:

  • Material science: As a precursor for the synthesis of functional materials, such as electrolytes for batteries and ionic liquids.
  • Biochemistry: As a component of electrolytes used in protein crystallization experiments.

Magnesium trifluoromethanesulfonate, also known as magnesium triflate, is an organometallic compound with the chemical formula (CF3SO3)2Mg(CF_3SO_3)_2Mg. It appears as a white to off-white powder that is highly hygroscopic and soluble in water. This compound is primarily utilized in various chemical applications, especially as a catalyst in organic synthesis and as an electrolyte component in magnesium batteries. Its strong Lewis acid properties make it valuable in facilitating numerous

While detailed safety information is scarce, some potential hazards can be inferred:

  • Skin and Eye Irritation: Trifluoromethanesulfonic acid, a precursor, is a known irritant []. Magnesium trifluoromethanesulfonate likely inherits similar properties, requiring proper handling with gloves and eye protection.
  • Environmental Impact: Limited data exists on the environmental impact of magnesium trifluoromethanesulfonate. However, as a research compound, responsible disposal practices are recommended.
: In magnesium-ion batteries, it serves as an electrolyte, undergoing redox reactions essential for battery performance .

Common reagents used alongside magnesium trifluoromethanesulfonate include organic solvents like acetonitrile and dichloromethane, with reaction temperatures varying from room temperature to elevated levels depending on specific requirements.

The biological activity of magnesium trifluoromethanesulfonate is significant in biochemical research. It acts as a strong Lewis acid catalyst, influencing various cellular processes such as:

  • Enzyme Mechanisms: It is utilized in studying enzyme mechanisms and biochemical assays.
  • Cellular Metabolism: The compound affects the activity of enzymes involved in metabolic pathways, altering metabolic flux within cells .
  • Gene Expression: It may influence cellular signaling pathways and gene expression through its interactions with biomolecules.

Magnesium trifluoromethanesulfonate can be synthesized through several methods:

  • Reaction of Magnesium Oxide with Trifluoromethanesulfonic Acid: This method involves heating the mixture to temperatures between 100-150°C under an inert atmosphere to prevent moisture interference.
  • Use of Magnesium Carbonate or Magnesium Hydroxide: These starting materials react with trifluoromethanesulfonic acid under controlled conditions. The resulting product is purified through recrystallization or other purification techniques to achieve the desired purity level .

Magnesium trifluoromethanesulfonate has diverse applications across various fields:

  • Catalysis: It is widely used as a catalyst in organic synthesis reactions.
  • Electrolytes for Batteries: The compound serves as an electrolyte component in magnesium batteries, enhancing their efficiency and performance.
  • Pharmaceutical Formulations: Its potential use in drug delivery systems is being explored due to its unique properties .

Studies on the interactions of magnesium trifluoromethanesulfonate have revealed its effectiveness as a Lewis acid catalyst. It interacts with various biomolecules, facilitating reactions that require strong acid catalysis. This interaction is crucial for understanding its role in both synthetic organic chemistry and biological systems .

Magnesium trifluoromethanesulfonate shares similarities with several other compounds but stands out due to its unique properties:

CompoundKey FeaturesComparison to Magnesium Trifluoromethanesulfonate
Lithium TrifluoromethanesulfonateUsed in lithium batteries; high ionic conductivityLess effective as a Lewis acid than magnesium salt
Calcium TrifluoromethanesulfonateSimilar structure; used in biological systemsLess soluble and hygroscopic than magnesium salt
Barium TrifluoromethanesulfonateUsed in industrial applications; more stableHigher molecular weight; less catalytic activity

Magnesium trifluoromethanesulfonate's unique combination of high solubility, catalytic efficiency, and application versatility distinguishes it from these similar compounds, making it particularly valuable in both chemical and biological contexts .

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 5 notifications to the ECHA C&L Inventory.;
H314 (97.87%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Dates

Modify: 2023-08-15

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